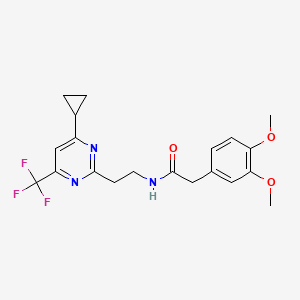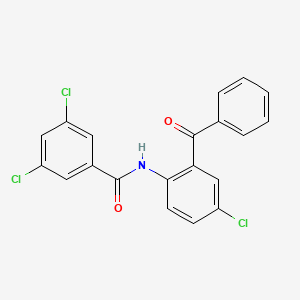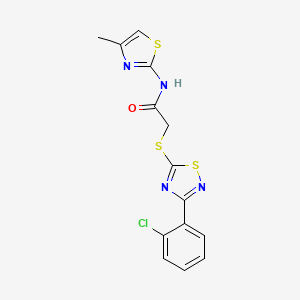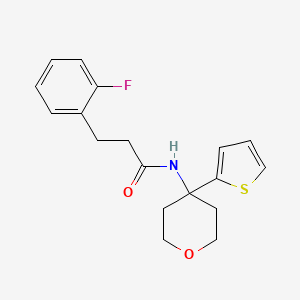
(1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action and physiological effects. In
Mechanism of Action
The exact mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been suggested that this compound acts on the GABAergic system by increasing the release of GABA, an inhibitory neurotransmitter, in the brain. This leads to a decrease in neuronal excitability and results in the observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has anti-inflammatory and analgesic effects. It has also been found to have anxiolytic effects, reducing anxiety and promoting relaxation. In addition, this compound has shown potential in the treatment of neurodegenerative disorders by inhibiting the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone in lab experiments is its high potency and selectivity. This compound has been optimized for high yield and purity, making it a valuable tool for studying the GABAergic system and its potential therapeutic applications. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone. One direction is to further elucidate its mechanism of action and its effects on the GABAergic system. Another direction is to explore its potential therapeutic applications in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, the development of novel analogs of this compound with improved solubility and pharmacokinetics may lead to the discovery of new drugs with enhanced therapeutic efficacy.
In conclusion, (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a chemical compound with potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, and its mechanism of action and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that may lead to the discovery of new drugs with enhanced therapeutic efficacy.
Synthesis Methods
The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone involves the reaction of 4-chlorobenzyl cyclopentyl ketone with 2-furanthiol in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol to obtain the desired product. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
(1-(4-Chlorophenyl)cyclopentyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. This compound has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c22-17-7-5-16(6-8-17)21(10-1-2-11-21)20(24)23-12-9-19(26-15-13-23)18-4-3-14-25-18/h3-8,14,19H,1-2,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJWQXYUOPDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)


![2-Methoxy-5-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2849463.png)


![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)